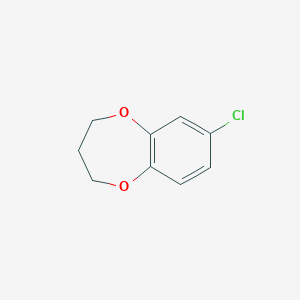

7-chloro-3,4-dihydro-2H-1,5-benzodioxepine

Description

Contextualization within the Benzodioxepine Class of Heterocyclic Compounds

7-chloro-3,4-dihydro-2H-1,5-benzodioxepine belongs to the benzodioxepine class of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and benzodioxepines, characterized by a benzene (B151609) ring fused to a seven-membered dioxepine ring, are no exception. This structural framework is a key feature in numerous biologically active molecules. The broader class of benzodioxepines has been investigated for a variety of pharmaceutical applications, including the development of antimicrobial agents. The core benzodioxepine scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in known drugs and biologically active compounds.

The specific compound, this compound, is distinguished by a chlorine atom at the 7-position of the aromatic ring. The presence and position of this halogen can significantly influence the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These modifications, in turn, can affect its reactivity and how it interacts with biological targets, making it a valuable intermediate in the synthesis of novel compounds with potentially enhanced or new biological activities.

Significance of this compound as a Research Target

The primary significance of this compound in academic research lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The structural features of this compound allow for further chemical modifications, making it a versatile scaffold for developing new bioactive agents.

Research into related chloro-substituted heterocyclic compounds, such as benzoxepinones and benzodiazepines, has shown promise in the fields of neuropharmacology and anti-inflammatory research. chemimpex.com For instance, analogous structures are being explored for their potential in creating treatments for central nervous system disorders. chemimpex.com While direct research into the biological activity of this compound is still emerging, its structural similarity to these other pharmacologically relevant compounds underscores its importance as a target for synthetic and medicinal chemists.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Class | Benzodioxepine |

| Key Structural Features | Benzene ring fused to a dihydrodioxepine ring, Chlorine at position 7 |

| Primary Research Role | Synthetic Intermediate |

Overview of Current Academic Research Landscape and Emerging Areas

The current academic research landscape for this compound is largely focused on its synthesis and its utilization in the creation of novel derivatives. A recent study highlights the optimization of synthetic methods for producing benzodioxepine-based compounds, with a focus on developing new antimicrobial agents. nih.gov This suggests a growing interest in exploring the therapeutic potential of this class of molecules.

Emerging areas of research are likely to concentrate on the following:

Synthesis of Novel Derivatives: Researchers are actively exploring new synthetic pathways to create a library of derivatives based on the this compound scaffold. These efforts aim to introduce various functional groups to modulate the compound's properties and biological activity.

Biological Screening: A logical next step in the research trajectory is the comprehensive biological screening of these newly synthesized derivatives. This will likely involve testing for a wide range of activities, including antimicrobial, antifungal, and potential effects on the central nervous system.

Structure-Activity Relationship (SAR) Studies: As data on the biological activity of different derivatives become available, SAR studies will become crucial. These studies aim to understand how specific structural modifications influence the compound's efficacy and will guide the rational design of more potent and selective molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3,4-dihydro-2H-1,5-benzodioxepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHWZUXLOBEGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)Cl)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270122 | |

| Record name | 7-Chloro-3,4-dihydro-2H-1,5-benzodioxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147644-10-8 | |

| Record name | 7-Chloro-3,4-dihydro-2H-1,5-benzodioxepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147644-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-3,4-dihydro-2H-1,5-benzodioxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Chloro 3,4 Dihydro 2h 1,5 Benzodioxepine and Its Derivatives

Established Synthetic Pathways for the Benzodioxepine Core Structure

The construction of the benzodioxepine heterocyclic system is most commonly achieved through methods that form two ether linkages between an aromatic diol and an aliphatic chain.

Cyclization Reactions Utilizing Catechol Derivatives and Related Precursors

A primary and versatile method for synthesizing the benzodioxepine core is the Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the coupling of a catechol (1,2-dihydroxybenzene) derivative with a suitable three-carbon dielectrophile. The catechol derivative acts as a dinucleophile after deprotonation of its hydroxyl groups by a base.

A general approach involves the reaction of a catechol with a 1,3-dihalopropane, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane, in the presence of a base like potassium carbonate or sodium hydride. The base deprotonates the phenolic hydroxyl groups to form a more nucleophilic phenoxide, which then displaces the halides on the propane (B168953) chain in a double intramolecular cyclization.

General Reaction Scheme:

To synthesize the specific 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine, the logical starting precursor is 4-chlorocatechol (B124253). The reaction proceeds as outlined in the table below.

Table 1: Synthesis of this compound via Catechol Cyclization

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Chlorocatechol | 1,3-Dibromopropane | K₂CO₃ | Acetone (B3395972) or DMF | This compound |

This method is highly effective for creating the foundational ring structure of a wide range of substituted benzodioxepines.

Nucleophilic Substitution Mechanisms in Dioxepine Ring Formation

The formation of the dioxepine ring via the Williamson ether synthesis is governed by the SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com The reaction occurs in two sequential steps:

First Substitution: The base abstracts a proton from one of the hydroxyl groups of the catechol derivative, creating a potent phenoxide nucleophile. This nucleophile then attacks one of the electrophilic carbon atoms of the 1,3-dihalopropane, displacing the first halide leaving group. This forms an intermediate, 2-(3-halopropoxy)phenol derivative.

Second Substitution (Intramolecular Cyclization): The second phenolic hydroxyl group is deprotonated by the base. The resulting phenoxide then performs an intramolecular SN2 attack on the carbon atom bearing the remaining halide. This backside attack closes the seven-membered ring, forming the 3,4-dihydro-2H-1,5-benzodioxepine structure.

For this SN2 reaction to be efficient, primary alkyl halides (like 1,3-dibromopropane) are preferred as they are less sterically hindered. masterorganicchemistry.com The use of polar aprotic solvents such as dimethylformamide (DMF) or acetone can accelerate the reaction rate.

Specific Synthesis of this compound and Key Intermediates

While direct synthesis from 4-chlorocatechol is the most straightforward approach, derivatization from other functionalized benzodioxepines provides alternative synthetic routes and access to various analogues.

Derivatization from 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

The compound 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a key intermediate for accessing various 7-substituted derivatives. Although direct conversion to the 7-chloro analogue is not a single-step process, a plausible synthetic sequence can be designed using standard organic transformations.

A potential pathway involves:

Oxime Formation: The carbaldehyde is reacted with hydroxylamine (B1172632) (NH₂OH) to form an aldoxime.

Reduction to Amine: The aldoxime is then reduced to the corresponding amine, 7-(aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepine, using a reducing agent like lithium aluminum hydride (LiAlH₄).

Diazotization and Sandmeyer Reaction: The resulting primary amine can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl). The subsequent treatment of the diazonium salt with copper(I) chloride (CuCl) in a Sandmeyer reaction would introduce the chlorine atom at the 7-position, yielding the target compound.

Table 2: Plausible Synthetic Route from a Carbaldehyde Intermediate

| Starting Material | Reagent(s) | Intermediate/Product |

| 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | 1. NH₂OH 2. LiAlH₄ | 7-amino-3,4-dihydro-2H-1,5-benzodioxepine |

| 7-amino-3,4-dihydro-2H-1,5-benzodioxepine | 1. NaNO₂, HCl 2. CuCl | This compound |

Preparation of Acetamido Derivatives

Acetamido derivatives of benzodioxepine can be prepared from the corresponding amino-substituted precursors. The synthesis of 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine would typically start with the synthesis of 7-amino-3,4-dihydro-2H-1,5-benzodioxepine.

This amino intermediate can be synthesized by the nitration of the parent 3,4-dihydro-2H-1,5-benzodioxepine followed by reduction of the nitro group.

Nitration: The benzodioxepine ring is treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce a nitro group, primarily at the 7-position, yielding 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine.

Reduction: The nitro group is then reduced to a primary amine using common reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd-C), or tin(II) chloride (SnCl₂) in hydrochloric acid. prepchem.com

Acetylation: The resulting 7-amino-3,4-dihydro-2H-1,5-benzodioxepine is acetylated using acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the final 7-acetamido derivative.

Synthesis of Bromo-Substituted Analogues

The synthesis of bromo-substituted analogues follows similar principles to that of the chloro-derivatives. The most direct method involves using a brominated catechol as a starting material in a Williamson ether synthesis. For example, 4-bromocatechol (B119925) can be reacted with 1,3-dibromopropane to yield 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine.

Alternatively, direct bromination of the 3,4-dihydro-2H-1,5-benzodioxepine core can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), often in the presence of a Lewis acid catalyst. The electron-donating nature of the ether oxygen atoms directs the electrophilic aromatic substitution to the positions para to the oxygens, favoring substitution at the 7-position.

Advanced Synthetic Protocols for Functionalized Benzodioxepine Derivatives

The pursuit of novel and efficient routes to functionalized benzodioxepine derivatives has led to the development of sophisticated synthetic strategies. These methods move beyond classical condensation reactions to offer access to complex molecular architectures that would be challenging to obtain through traditional means. The following subsections will detail some of these advanced protocols.

Tandem Catalytic Reactions, including Rh(II)-Catalyzed Cycloadditions

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a powerful strategy for the efficient construction of complex molecules. In the context of benzodioxepine synthesis, rhodium(II) catalysis has emerged as a valuable tool for initiating such cascades.

A notable example is the Rh(II)-catalyzed tandem intramolecular cycloisomerization of aldehydes or ketones with 1-sulfonyl 1,2,3-triazoles, which provides a novel pathway to functionalized aza-bridged benzodioxepine heterocycles. rsc.orgrsc.orgnih.govrsc.org This reaction is initiated by the Rh(II)-catalyzed ring-opening of the 1-sulfonyl-1,2,3-triazole to generate a rhodium-azavinyl carbene intermediate. This reactive intermediate then undergoes a cascade of reactions, including an intramolecular nucleophilic attack by a carbonyl group and subsequent rearrangements, to ultimately form the aza-bridged benzodioxepine core. rsc.orgrsc.org

The reaction conditions for this transformation have been optimized, with the choice of catalyst and solvent playing a crucial role in the reaction's efficiency. For instance, using Rh₂(Piv)₄ as the catalyst in toluene (B28343) at elevated temperatures has been shown to provide good yields of the desired products. rsc.org

Table 1: Optimization of Reaction Conditions for Rh(II)-Catalyzed Synthesis of Aza-Bridged Benzodioxepines rsc.org

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Rh₂(Piv)₄ (2) | DCE | 70 | 20 |

| 2 | Rh₂(Piv)₄ (2) | DCE | 110 | 32 |

| 3 | Rh₂(Piv)₄ (2) | Toluene | 70 | 37 |

| 4 | Rh₂(Piv)₄ (2) | Toluene | 110 | 64 |

This tandem approach allows for the rapid assembly of a complex, bridged heterocyclic system from relatively simple starting materials, highlighting the power of Rh(II)-catalyzed cycloadditions in modern synthetic chemistry.

One-Pot Synthesis Strategies for Benzodioxepine Analogues

While not exclusively focused on benzodioxepines, a one-pot biochemo multienzyme cascade reaction has been developed for the synthesis of tricyclic benzoxazines and benzoxazepines, which are structurally related to benzodioxepines with a seven-membered ring. nih.gov This process utilizes a combination of lipase (B570770) and tyrosinase to mediate a series of transformations, including ortho-hydroxylation, Michael addition, and tandem intramolecular ring closure, all within a single reaction vessel. nih.gov This enzymatic approach provides a sustainable and atom-economical route to these complex heterocyclic systems.

In another example, a one-pot multibond-forming process has been developed for the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines. nih.gov This strategy involves a thermally mediated Overman rearrangement and a ring-closing metathesis reaction of allylic trichloroacetimidates bearing a 2-allyloxyaryl group. nih.gov The ability to construct the core heterocyclic ring and introduce an amino functionality in a single pot demonstrates the efficiency of this approach for accessing pharmacologically relevant scaffolds.

These examples underscore the potential of one-pot strategies in the synthesis of benzodioxepine analogues and related heterocyclic compounds, offering a streamlined alternative to traditional multi-step synthetic sequences.

Formation of Aza-Bridged Benzodioxepine Derivatives

The incorporation of nitrogen atoms into the benzodioxepine framework to create aza-bridged structures introduces conformational constraints and provides new vectors for chemical functionalization. As discussed in section 2.3.1, a powerful method for the formation of these aza-bridged benzodioxepine derivatives is the Rh(II)-catalyzed tandem reaction of carbonyl-tethered 1-sulfonyl 1,2,3-triazoles. rsc.orgrsc.orgnih.govrsc.org

This unprecedented synthesis proceeds through a plausible mechanism involving the formation of a rhodium-azavinyl carbene, which then undergoes an intramolecular nucleophilic attack by the tethered carbonyl group. rsc.orgrsc.org A subsequent rearrangement and recyclization cascade leads to the formation of the 8-aza-bridged benzodioxepine derivative. rsc.orgrsc.org The structure of these complex molecules has been unambiguously confirmed by X-ray diffraction analysis. rsc.orgrsc.org

The reaction tolerates a range of substituents on the aromatic ring of the starting aldehyde or ketone, allowing for the synthesis of a library of functionalized aza-bridged benzodioxepines.

Table 2: Substrate Scope for the Synthesis of Aza-Bridged Benzodioxepine Derivatives rsc.org

| Substrate | Product | Yield (%) |

| 2-(prop-2-yn-1-yloxy)benzaldehyde derivative | 2a | 64 |

| 4-Bromo-2-(prop-2-yn-1-yloxy)benzaldehyde derivative | 2b | 60 |

| 4-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde derivative | 2c | 55 |

| 4-Fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde derivative | 2d | 58 |

This methodology provides a facile and efficient protocol for accessing a series of structurally novel and complex aza-bridged benzodioxepine heterocycles that would be difficult to synthesize using conventional methods. rsc.org

Chemical Reactivity and Transformational Chemistry of 7 Chloro 3,4 Dihydro 2h 1,5 Benzodioxepine

Electrophilic Aromatic Substitution Reactions on the Benzodioxepine Ring System

The aromatic ring of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is activated towards electrophilic aromatic substitution by the two ether oxygen atoms, which donate electron density through resonance. The chloro substituent, being an ortho-, para-directing group, also influences the regioselectivity of these reactions. The positions ortho and para to the ether oxygens (positions 6, 8, and 9) are the most activated sites for electrophilic attack. However, the chloro group at position 7 will also direct incoming electrophiles to its ortho (position 8) and para (position 6, which is already activated) positions.

Common electrophilic aromatic substitution reactions that can be anticipated on the this compound ring system include nitration, halogenation, Friedel-Crafts acylation, and formylation. The directing effects of the substituents suggest that substitution will preferentially occur at the C6 and C8 positions. For instance, formylation of the parent 3,4-dihydro-2H-1,5-benzodioxepine can lead to the introduction of a carbaldehyde group, a crucial handle for further synthetic transformations. The presence of the chloro group at C7 would be expected to favor substitution at the C8 position due to a combination of electronic and steric factors.

| Reaction | Typical Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 8-Nitro-7-chloro-3,4-dihydro-2H-1,5-benzodioxepine |

| Bromination | Br₂/FeBr₃ | 8-Bromo-7-chloro-3,4-dihydro-2H-1,5-benzodioxepine |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 8-Acyl-7-chloro-3,4-dihydro-2H-1,5-benzodioxepine |

| Vilsmeier-Haack Formylation | POCl₃/DMF | This compound-8-carbaldehyde |

Reactions of Pendant Functional Groups

The introduction of functional groups onto the this compound core opens up a vast landscape of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

An aldehyde group, such as in this compound-8-carbaldehyde, is a highly versatile functional group that can undergo a multitude of reactions.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, this compound-8-carboxylic acid, using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid can then serve as a precursor for the synthesis of esters, amides, and other acid derivatives.

Reduction: The aldehyde can be reduced to a primary alcohol, (7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can be further functionalized, for example, through esterification or conversion to an alkyl halide.

Condensation Reactions: The aldehyde can participate in various condensation reactions. For instance, it can react with active methylene (B1212753) compounds in Knoevenagel condensations, with ylides in Wittig reactions to form alkenes, or with amines to form imines (Schiff bases). These reactions are pivotal for extending the carbon framework and introducing new functional groups.

Nucleophilic Additions: The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols. Cyanide ions can add to form cyanohydrins, which are valuable synthetic intermediates.

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Knoevenagel Condensation | CH₂(CN)₂, base | α,β-Unsaturated nitrile |

| Grignard Reaction | RMgBr, then H₃O⁺ | Secondary Alcohol |

The methylene groups at positions 2 and 4 of the dioxepine ring are generally considered to be relatively unreactive. However, the methylene group at position 3, being adjacent to two ether oxygens, could potentially be activated towards certain reactions under specific conditions, although this is less common for this saturated ring system. More significant reactivity is observed at the benzylic positions if substituents are present that can stabilize a radical or an ionic intermediate. For the parent this compound, direct functionalization of the methylene groups is challenging. However, should a ketone be introduced at one of these positions through other synthetic routes, the adjacent methylene group would become activated towards enolate formation and subsequent alkylation or condensation reactions.

Elaboration into Diverse Heterocyclic Frameworks and Complex Organic Molecules

The this compound scaffold can serve as a starting point for the synthesis of more complex, fused heterocyclic systems. The functional groups on the aromatic ring are key to these elaborations.

For example, a derivative bearing both an amino group and a carboxylic acid could be cyclized to form a fused lactam. Similarly, a derivative with ortho-positioned amino and aldehyde groups could be condensed to form a fused pyridine (B92270) ring. The inherent functionality of the benzodioxepine can be strategically exploited to build intricate molecular architectures. While specific examples starting from this compound are not extensively documented in the literature, the principles of heterocyclic synthesis suggest numerous possibilities. For instance, a Sandmeyer reaction on an 8-amino derivative could introduce a variety of functional groups, which could then be used in cyclization reactions. The chloro substituent itself can be a site for nucleophilic aromatic substitution under certain conditions or can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, further expanding the molecular diversity.

The synthesis of various benzo-fused heterocycles often involves intramolecular cyclization reactions. core.ac.uk For example, the construction of fused N-heterocycles can be achieved through various catalytic methods. organic-chemistry.orgorganic-chemistry.org The functionalized this compound core can be a valuable intermediate in the synthesis of such complex molecules.

| Starting Functional Groups | Reaction Type | Fused Heterocycle |

| Ortho-amino and carboxylic acid | Intramolecular amidation | Fused Lactam |

| Ortho-amino and aldehyde | Intramolecular condensation | Fused Pyridine |

| Ortho-hydroxyl and carboxylic acid | Intramolecular esterification | Fused Lactone |

Structural Elucidation and Theoretical Studies of 7 Chloro 3,4 Dihydro 2h 1,5 Benzodioxepine and Analogues

Spectroscopic Characterization Techniques in Structural Confirmation

Spectroscopic methods are fundamental to the confirmation of the chemical structure of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure. While specific spectra for this exact compound are not widely published, data from analogous 1,5-benzodioxepine derivatives allow for a detailed prediction of its spectral features. researchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Aromatic Protons: The three protons on the chlorinated benzene (B151609) ring would appear as a complex set of multiplets in the typical aromatic region (approximately δ 6.8-7.5 ppm). The chlorine substituent at the 7-position breaks the symmetry of the ring, leading to distinct chemical shifts for H-6, H-8, and H-9.

Aliphatic Protons: The protons on the seven-membered dioxepine ring are expected in the upfield region. The two methylene (B1212753) groups adjacent to the oxygen atoms (C2-H₂ and C4-H₂) would likely appear as triplets around δ 4.0-4.5 ppm. The central methylene group (C3-H₂) would likely be observed as a quintet or multiplet at a higher field, around δ 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom.

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons. The carbon atom bearing the chlorine (C-7) and the two carbons attached to the oxygen atoms (C-5a and C-9a) would have their chemical shifts significantly influenced by these electronegative substituents.

Aliphatic Carbons: Three signals corresponding to the methylene carbons of the dioxepine ring (C-2, C-3, and C-4) would be observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on known values for analogous structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2 / H-4 | ~ 4.0 - 4.5 (t) | ~ 70 - 75 |

| H-3 | ~ 2.0 - 2.5 (m) | ~ 30 - 35 |

| H-6 | ~ 7.0 - 7.3 (d) | ~ 125 - 130 |

| C-7 | - | ~ 128 - 132 |

| H-8 | ~ 6.8 - 7.1 (dd) | ~ 120 - 125 |

| H-9 | ~ 6.9 - 7.2 (d) | ~ 118 - 122 |

| C-5a | - | ~ 145 - 150 |

| C-9a | - | ~ 148 - 152 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would produce bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The most prominent feature would be the strong C-O-C (ether) stretching bands, typically found in the 1200-1250 cm⁻¹ region.

C-Cl Stretching: A weaker band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 700-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system. Studies on the parent compound, 3,4-dihydro-2H-1,5-benzodioxepin, have shown that the intensity of the π→π* transition is related to the angle of twist between the aromatic ring and the oxygen bonds. rsc.org The spectrum for the 7-chloro derivative would be expected to show characteristic absorption bands related to the substituted benzene chromophore, likely in the range of 270-290 nm.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₉H₉ClO₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, showing two peaks (M⁺ and M+2⁺) in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

Loss of ethylene (B1197577) (C₂H₄) from the dioxepine ring.

Cleavage of the ether bonds, leading to the formation of a chlorophenoxy radical or cation.

Retro-Diels-Alder type reactions within the heterocyclic ring.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | ~184.62 g/mol |

| M⁺ Peak (m/z) | 184 |

| M+2⁺ Peak (m/z) | 186 |

| M⁺ / M+2⁺ Ratio | Approx. 3:1 |

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and conformational details. nih.gov While a specific crystal structure for this compound has not been reported, conformational analyses of analogous 1,5-benzodioxepine derivatives have been conducted using this technique. researchgate.net

These studies have shown that the seven-membered dioxepine ring is not planar and typically adopts one of two low-energy conformations: a chair or a skew/twist-boat form. The chair conformation is often the most stable, but the energy barrier to other forms can be low. rsc.org X-ray analysis would definitively establish the preferred conformation in the crystal lattice, the degree of puckering in the heterocyclic ring, and the planarity of the benzene ring. It would also detail intermolecular interactions, such as stacking or hydrogen bonding, that dictate the crystal packing arrangement.

Computational Chemistry Approaches

Computational methods are increasingly used to complement experimental data, providing insights into molecular properties, energetics, and potential biological interactions.

Molecular Modeling: Computational modeling, using methods like density functional theory (DFT), can be employed to predict the stable conformations of this compound. These calculations can determine the relative energies of the chair and skew conformations, predict geometric parameters (bond lengths and angles), and calculate theoretical spectroscopic data (NMR, IR) to compare with experimental results. Such studies on the broader class of 1,5-benzodioxepines have been used to explore their conformational preferences. researchgate.net

Molecular Docking: Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, such as a protein or enzyme. amazonaws.com For benzodioxepine analogues, docking studies are performed to investigate their potential as inhibitors or modulators of various biological targets. researchgate.netbioinformation.net In a typical docking simulation involving a benzodioxepine derivative, the compound's 3D structure is placed into the binding site of a target protein. The software then calculates the most favorable binding poses and estimates the binding energy, which correlates with binding affinity. These studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex, guiding the design of more potent analogues. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational and mathematical methodologies that aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. doi.orgmdpi.com For this compound and its analogues, QSAR models are instrumental in predicting biological activities, guiding the synthesis of new derivatives with enhanced potency, and understanding the molecular features crucial for their mechanism of action. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. nih.gov For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity (MR), and polarity.

Electronic Descriptors: These include parameters such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for electrostatic and covalent interactions. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and branching.

Steric Descriptors: These relate to the three-dimensional arrangement of the atoms in the molecule.

Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. doi.orgnih.gov The goal is to create an equation that relates a combination of descriptors to the observed biological activity. For instance, in studies of analogous heterocyclic systems like 7-chloro-4-aminoquinolines, QSAR models have successfully correlated antimalarial activity with specific descriptors. doi.orgdoaj.org

A crucial aspect of QSAR modeling is rigorous validation to ensure its predictive power. nih.gov This is typically done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not included in the model's development. Statistical metrics such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²) are used to assess the model's quality. doi.orgnih.gov A robust and validated QSAR model can then be used to predict the activity of newly designed, unsynthesized analogues of this compound, thereby prioritizing synthetic efforts. mdpi.com

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Category | Example Descriptors | Description |

|---|---|---|

| Physicochemical | LogP | A measure of the molecule's lipophilicity or hydrophobicity. |

| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. | |

| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital. |

| Dipole Moment | A measure of the overall polarity of the molecule. | |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. |

| Kier & Hall Shape Indices | Describe different aspects of the molecular shape. | |

| Steric | Verloop Sterimol Parameters | Describe the size and shape of substituents. |

Conformational Analysis and Preferences of the Seven-Membered Ring System

The seven-membered dioxepine ring in this compound is a flexible system that can adopt several non-planar conformations to minimize steric and torsional strain. researchgate.net Unlike the well-defined chair conformation of cyclohexane, seven-membered rings exist in a complex equilibrium between multiple conformers, primarily belonging to the chair/twist-chair (C/TC) and boat/twist-boat (B/TB) families. researchgate.net The fusion of the benzene ring introduces significant rigidity, reducing the number of accessible conformations compared to a monocyclic heptane (B126788) ring. researchgate.net

The conformational space of seven-membered rings can be quantitatively described using Cremer-Pople puckering parameters. smu.edunih.gov For a seven-membered ring, there are four puckering parameters that define its conformation in a 4D space. smu.edu The primary conformations include the chair, boat, twist-chair, and twist-boat forms.

Chair (C): Characterized by one atom being out of the plane defined by the other six. It possesses a C₂ axis of symmetry.

Boat (B): Has a Cₛ plane of symmetry and resembles the boat form of cyclohexane.

Twist-Chair (TC): A twisted form of the chair conformation, which is often more stable due to reduced torsional strain.

Twist-Boat (TB): A twisted, chiral conformation that is typically a low-energy conformer for many seven-membered systems.

For related benzofused seven-membered heterocycles, such as 1,5-benzodiazepines and 1,5-benzothiazepines, theoretical and experimental studies have shown that the ring exists predominantly in twist-boat or boat-like conformations. researchgate.netnih.govnih.gov Ab initio calculations on 2-methyl-4-pyridin-2'-yl-1,5-benzodiazepine indicated that the boat conformation is dominant for the seven-membered diazepine (B8756704) ring. nih.gov Given the structural similarities, the 1,5-benzodioxepine ring is also expected to favor these non-planar, puckered conformations to alleviate the inherent ring strain. The equilibrium between these conformers is dynamic, and the energy barriers for interconversion are generally low, although the benzo-fusion can increase these barriers. researchgate.net

Table 2: Idealized Symmetrical Conformations of a Seven-Membered Ring

| Conformation Family | Conformation | Symmetry | Key Features |

|---|---|---|---|

| Chair | Chair (C) | C₂ | One atom is positioned on the C₂ axis. |

| Twist-Chair (TC) | C₂ | Generally more stable than the true Chair form. | |

| Boat | Boat (B) | Cₛ | Possesses a mirror plane of symmetry. |

| Twist-Boat (TB) | C₂ | Chiral conformation, often a local energy minimum. |

Semi-Empirical Quantum Mechanical Calculations for Tautomerism and Conformations

Semi-empirical quantum mechanical calculations provide a computationally efficient means to investigate the structural and energetic properties of molecules like this compound. Methods such as Austin Model 1 (AM1) and Parametric Method 3 (PM3) are widely used for this purpose. ucsb.edursc.org These methods simplify the complex equations of ab initio quantum chemistry by using parameters derived from experimental data, allowing for rapid calculations on relatively large molecules. ucsb.edu

For this compound, tautomerism is not a significant consideration due to its stable chemical structure, which lacks labile protons or functional groups capable of keto-enol or imine-enamine isomerization. researchgate.netnih.gov Therefore, computational studies on this molecule focus primarily on conformational analysis.

Semi-empirical methods are particularly useful for mapping the potential energy surface of the flexible seven-membered dioxepine ring. By systematically altering the dihedral angles within the ring, a series of potential conformations can be generated. The heat of formation for each conformation is then calculated using methods like AM1 or PM3. The conformers with the lowest calculated heats of formation correspond to the most stable structures. arxiv.orgresearchgate.net

These calculations can identify the global energy minimum conformation as well as other low-energy local minima (e.g., different twist-boat or twist-chair forms). Furthermore, these methods can be used to estimate the energy barriers for the interconversion between these stable conformers, providing insight into the molecule's dynamic behavior in solution. researchgate.net While semi-empirical methods are faster than higher-level ab initio or Density Functional Theory (DFT) calculations, their accuracy for conformational energies can be variable, and results are often used as a preliminary survey before employing more rigorous theoretical approaches. ucsb.edu

Table 3: Application of Semi-Empirical Methods to Conformational Analysis

| Computational Step | Method | Purpose | Expected Outcome |

|---|---|---|---|

| Geometry Optimization | AM1, PM3 | To find the lowest energy structure for a given starting conformation (e.g., Chair, Boat). | Optimized 3D coordinates and calculated heat of formation (ΔHf). |

| Potential Energy Scan | AM1, PM3 | To explore the energy landscape by systematically rotating specific bonds. | A plot of energy versus dihedral angle, identifying stable conformers and transition states. |

| Conformational Search | AM1, PM3 | To systematically or randomly search for all possible low-energy conformers. | A list of stable conformers ranked by their relative energies. |

| Transition State Search | AM1, PM3 | To locate the highest energy point along the path of conformational interconversion. | The structure of the transition state and the activation energy barrier for the process. |

Structure Activity Relationship Sar Studies of 7 Chloro 3,4 Dihydro 2h 1,5 Benzodioxepine Derivatives

Impact of Substituent Position and Nature on Target Interaction and Biological Activity

The biological efficacy of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine derivatives is significantly influenced by the nature and position of substituents on the molecular scaffold.

Influence of Chlorine Atom Substitution on the Aromatic Ring

The presence and position of a chlorine atom on the aromatic ring of the benzodioxepine scaffold are critical determinants of biological activity. Generally, halogen substitutions, including chlorine, can significantly enhance the biological effect of a compound. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov

In related heterocyclic structures like benzofurans, the position of the halogen atom is a crucial factor for its biological activity. nih.gov For instance, the introduction of a chlorine atom can increase the lipophilicity of the molecule, which may lead to better membrane permeability and target engagement. Studies on various heterocyclic compounds have shown that chloro-substitution can enhance anticancer and antimicrobial activities. For example, in a series of benzothiazole (B30560) derivatives, the presence of a chloro group on the benzothiazole ring was found to increase antibacterial activity. nih.gov Similarly, chloro-substituted hydroxyxanthone derivatives have demonstrated enhanced anticancer activity compared to their non-halogenated counterparts.

The electron-withdrawing nature of the chlorine atom can also influence the electronic distribution within the molecule, affecting its interaction with target proteins. This modulation of electronic properties can be a key factor in the specific recognition of biological targets.

Effects of Modifications to the Formyl Group and its Derivatives

While specific studies on the formyl group at the 7-position of this compound are limited, the modification of carbonyl-containing functional groups at this position is a key area in SAR studies. The conversion of a formyl group to other functionalities such as oximes, hydrazones, or amides can significantly alter the compound's biological profile.

Role of Alkyl and Aromatic Substitutions on the Benzodioxepine Scaffold

The introduction of various alkyl and aromatic substituents onto the benzodioxepine scaffold can have a profound impact on biological activity. These substitutions can affect the molecule's size, shape, and lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic properties.

In related 1,4-benzothiazine derivatives, a wide range of biological activities have been observed with different substitutions, including antimicrobial, antihypertensive, and antitumor effects. cbijournal.com For example, the nature of the substituent at the N-position of 1,2-benzothiazine derivatives was found to be a key determinant of their anticancer activity. mdpi.com In one study, phenylpiperazine derivatives with dichloro or trifluoromethyl substituents on the phenyl ring exhibited higher cytotoxicity against cancer cell lines compared to those with a single fluoro substituent. mdpi.com

These findings suggest that both the type and position of alkyl and aromatic groups on the benzodioxepine core can be systematically varied to optimize biological activity for specific therapeutic targets.

Stereochemical Considerations in Benzodioxepine SAR

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.govresearchgate.net For chiral derivatives of this compound, the spatial arrangement of substituents can significantly impact their interaction with chiral biological targets such as enzymes and receptors.

Although specific studies on the stereochemistry of this compound derivatives are not extensively documented, the principles of stereoselectivity are broadly applicable. For instance, in a study of a chiral benzothiadiazine derivative, only the (+)-enantiomer was found to be behaviorally active, highlighting the importance of stereochemistry in its biological function. nih.gov Similarly, for nature-inspired 3-Br-acivicin and its derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake and target interaction. nih.govnih.gov

Therefore, the synthesis and biological evaluation of individual enantiomers of chiral this compound derivatives are crucial for a comprehensive understanding of their SAR and for the development of more potent and selective therapeutic agents. The differential activity of stereoisomers can be attributed to their unique three-dimensional fit within the binding pocket of a biological target.

Correlation between Molecular Features and Specific Biological Target Recognition

The specific molecular features of this compound derivatives are key to their recognition by and interaction with specific biological targets. Molecular docking studies on related heterocyclic compounds have provided valuable insights into these interactions.

For example, docking studies of chloro-substituted hydroxyxanthone derivatives with protein tyrosine kinase receptors have revealed specific binding interactions with amino acid residues such as Asp810, Cys809, and His790. In another example, molecular docking of benzothiazole derivatives with the MurB enzyme, a target for antibacterial agents, showed that the presence and position of a chloro group influenced the binding energy and interaction with the active site. nih.gov

Data Tables

Table 1: Influence of Chlorine Substitution on Anticancer Activity of Hydroxyxanthone Derivatives

| Compound | Substitution | Anticancer Activity (IC50, µg/mL) against P388 murine leukemia cells |

| 3a | No Chlorine | > 10 |

| 4a | Chloro-substituted | 3.27 |

| 3b | No Chlorine | > 10 |

| 4b | Chloro-substituted | 1.809 |

| 3c | No Chlorine | > 10 |

| 4c | Chloro-substituted | 0.18 |

Table 2: Effect of Substituents on the Anticancer Activity of 1,2-Benzothiazine Derivatives

| Compound Series | Substituent on Phenylpiperazine | Cytotoxicity |

| A | 4-fluoro | Lower |

| B | 3,4-dichloro | Higher |

| B | 3-trifluoromethyl | Higher |

Investigations into the Biological Activity of 7 Chloro 3,4 Dihydro 2h 1,5 Benzodioxepine Derivatives in Vitro and Mechanistic Focus

Enzyme Inhibition Studies (e.g., Aldose Reductase Inhibitory Effects of Thiazole-Based Derivatives)

A notable area of investigation for derivatives of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine has been their potential to inhibit the enzyme aldose reductase. This enzyme is a key target in the management of diabetic complications as it catalyzes the reduction of glucose to sorbitol in the polyol pathway.

In a specific study, a series of new thiazole-based derivatives incorporating the 3,4-dihydro-2H-1,5-benzodioxepine scaffold were synthesized and evaluated for their in vitro inhibitory effects on aldose reductase. The general structure of these compounds is 4-aryl-2-[2-((3,4-dihydro-2H-1,5-benzodioxepine-7-yl)methylene)hydrazinyl]thiazole.

The results of these investigations demonstrated that the synthesized compounds were potent inhibitors of aldose reductase. The inhibitory activity, expressed as K_i_ values, for several of these derivatives is presented in the table below.

| Compound ID | Aryl Substituent | K_i (µM) |

| 1 | 4-Fluorophenyl | 0.098 ± 0.021 |

| 2 | 4-Chlorophenyl | 0.049 ± 0.011 |

| 3 | 4-Cyanophenyl | 0.018 ± 0.005 |

| 4 | 4-Bromophenyl | 0.063 ± 0.015 |

| 5 | 4-Nitrophenyl | 0.124 ± 0.033 |

| 6 | 4-Methylphenyl | 0.215 ± 0.067 |

| 7 | 4-Methoxyphenyl | 0.352 ± 0.102 |

| 8 | 3-Fluorophenyl | 0.411 ± 0.135 |

| 9 | 3-Chlorophenyl | 0.287 ± 0.088 |

| 10 | 3-Bromophenyl | 0.336 ± 0.114 |

| 11 | 2-Fluorophenyl | 1.872 ± 0.543 |

| 12 | 2-Chlorophenyl | 3.746 ± 1.321 |

| Quercetin (Standard) | 7.025 ± 1.780 |

The data indicates that all the tested thiazole-based derivatives of 3,4-dihydro-2H-1,5-benzodioxepine exhibited significantly stronger inhibitory activity against aldose reductase than the standard inhibitor, quercetin. Notably, the compound with a 4-cyanophenyl substituent (Compound 3) was identified as the most potent inhibitor in this series, with a K_i_ value of 0.018 ± 0.005 µM. Mechanistic studies revealed that this compound acts as a competitive inhibitor of the enzyme.

Furthermore, the cytotoxic effects of these derivatives were assessed on L929 mouse fibroblast cells, and all compounds were found to be non-cytotoxic. Molecular docking studies suggested that the thiazole (B1198619) scaffold of these compounds engages in π-π stacking interactions with tryptophan (Trp20) and phenylalanine (Phe122) residues in the active site of aldose reductase.

Receptor Binding and Modulation Investigations

No specific studies on the receptor binding and modulation activities of this compound derivatives were identified in the reviewed scientific literature.

Anti-inflammatory Activity Profiling in In Vitro Models

Detailed in vitro studies on the anti-inflammatory activity of this compound derivatives, including the modulation of inflammatory markers and the inhibition of pro-inflammatory cytokines in macrophages, were not found in the available scientific literature.

No information regarding the modulation of inflammatory markers by this compound derivatives was found.

There is no available data on the inhibition of pro-inflammatory cytokines in macrophages by derivatives of this compound.

Antioxidant Activity Assessments

No specific studies detailing the antioxidant activity of this compound derivatives were found in the scientific literature.

Antimicrobial Properties Against Specific Pathogens (e.g., Gram-positive Bacteria)

Investigations into the antimicrobial properties of this compound derivatives against specific pathogens, including Gram-positive bacteria, have not been reported in the reviewed literature.

Cytotoxic Effects on Cancer Cell Lines in In Vitro Assays (e.g., HeLa and MCF-7)

No data is available on the cytotoxic effects of this compound derivatives against HeLa or MCF-7 cell lines.

Neuroprotective Effects in In Vitro Models

No studies were found that investigated the neuroprotective properties of this compound derivatives in in vitro models.

Modulation of Neurotransmitter Levels

There is no available research on the modulation of neurotransmitter levels by these specific compounds.

Reduction of Oxidative Stress

Information regarding the capacity of these derivatives to reduce oxidative stress in in vitro models could not be located.

Elucidation of Molecular Targets and Biochemical Pathways

There are no studies that identify or discuss the molecular targets or biochemical pathways associated with this compound derivatives.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables. Further research would be required to determine the biological activities of this specific chemical compound.

Applications and Future Directions in Chemical and Biological Research

Role of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine as an Intermediate in Organic Synthesis

The primary and most established role of this compound is as a foundational building block in organic synthesis. Its structure, featuring a chlorinated benzene (B151609) ring fused to a seven-membered dioxepine ring, provides a stable yet reactive core for constructing more elaborate molecules. Synthetic chemists utilize this compound as a key intermediate to introduce the benzodioxepine moiety into larger molecular frameworks.

Evidence of its utility is seen in the synthesis of complex derivatives where the core structure of this compound is clearly retained. For example, it serves as the precursor for compounds such as 2-[[2-[(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)amino]-2-oxoethyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide guidechem.com and 2-chloro-1-[4-(3,4-dihydro-2h-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one uni.lu. The synthesis of these molecules demonstrates that the aromatic ring of the parent compound can be functionalized through reactions like amination and sulfonation to create amide and sulfonamide derivatives, respectively. This versatility makes it an important component in the synthetic chemist's toolbox for accessing novel chemical entities.

Contributions to Medicinal Chemistry and Drug Discovery as Lead Compounds

While this compound itself is not typically the final active pharmaceutical ingredient, its structural scaffold is of significant interest in medicinal chemistry. It serves as a "lead compound" or, more accurately, a key structural component for the design and synthesis of new therapeutic agents. The broader class of benzodioxepine-based molecules has been investigated for various biological activities.

Recent research has highlighted that compounds anchored in the benzodioxepine scaffold can exhibit pronounced antibacterial properties nih.gov. By modifying the core structure of this compound, medicinal chemists can systematically alter its physicochemical properties to optimize for potency, selectivity, and pharmacokinetic profiles against specific biological targets. The development of intricate derivatives underscores the value of this scaffold in generating compound libraries for drug discovery programs. guidechem.comuni.lu

| Derivative Name | CAS Number | Molecular Formula | Reference |

|---|---|---|---|

| 2-[[2-[(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)amino]-2-oxoethyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide | 1011448-44-4 | C21H21ClF3N3O4 | guidechem.com |

| 2-chloro-1-[4-(3,4-dihydro-2h-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one | Not Available | C15H19ClN2O5S | uni.lu |

Potential in Agrochemical Research

The application of this compound in agrochemical research is not yet well-documented. However, fused heterocyclic scaffolds are of significant interest in the discovery of new agricultural chemicals. For instance, related structures like benzoxazoles and benzothiazoles have been shown to possess a broad spectrum of biological activities, including antibacterial, antiviral, and herbicidal properties nih.gov. Given that the benzodioxepine core has demonstrated antimicrobial activity in medicinal chemistry contexts, it is plausible that its derivatives could be explored for similar applications in crop protection, such as fungicides or bactericides nih.gov. Future research could involve synthesizing and screening a library of this compound derivatives to identify novel agrochemical leads.

Development of Novel Materials and Specialty Chemical Products

Currently, there is limited information available regarding the specific use of this compound in the development of novel materials or specialty chemicals. Heterocyclic compounds, in general, are fundamental components in materials science, contributing to the synthesis of polymers, dyes, and organic electronic materials. The rigid, fused-ring structure and the presence of heteroatoms and a chlorine substituent give this compound specific electronic and steric properties. These features could potentially be exploited in the design of functional materials, such as organic semiconductors or specialized polymers with unique thermal or optical properties, although this remains an area for future exploration.

Unexplored Reactivity and Derivatization Opportunities for Enhanced Properties

The structure of this compound offers numerous avenues for further chemical modification that remain largely unexplored. The aromatic ring is activated by the two ether oxygen atoms, while being simultaneously deactivated by the chlorine atom. This electronic interplay directs the regioselectivity of electrophilic aromatic substitution reactions, providing opportunities to install a variety of functional groups at specific positions.

Potential derivatization strategies include:

Further Aromatic Substitution: Introducing additional substituents like nitro, amino, or alkyl groups onto the benzene ring to modulate electronic properties and biological activity.

Modification of the Dioxepine Ring: Exploring ring-opening reactions or the introduction of functional groups onto the aliphatic portion of the seven-membered ring.

Cross-Coupling Reactions: Utilizing the chlorine atom as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append new aryl or alkyl fragments, thereby expanding molecular complexity and diversity.

These unexplored pathways represent a fertile ground for synthetic chemists to create novel derivatives with potentially enhanced biological or material properties.

Advanced Computational Approaches for Predictive Modeling and Design

Advanced computational methods are powerful tools for accelerating chemical research that can be readily applied to this compound and its derivatives. Techniques like Density Functional Theory (DFT) can be used to optimize molecular geometries and understand the electronic structure, which in turn helps predict the molecule's reactivity researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate structural features of a series of derivatives with their biological activity researchgate.netnih.gov. Furthermore, molecular docking and dynamics simulations can predict how these molecules might bind to specific biological targets, such as enzymes or receptors, providing insights into their mechanism of action and guiding the design of more potent compounds nih.gov. These computational approaches allow for the rational design of new derivatives and help prioritize synthetic efforts, saving time and resources.

Identification of Novel Biological Targets through High-Throughput Screening and "-Omics" Technologies

High-Throughput Screening (HTS) provides a mechanism for rapidly testing large libraries of chemical compounds against a multitude of biological assays to identify new "hits" nih.govmdpi.com. Incorporating this compound and its derivatives into diverse screening libraries could lead to the discovery of novel biological activities and previously unknown molecular targets thermofisher.com. HTS platforms can screen for various effects, from enzyme inhibition to cellular responses, in a highly automated fashion sbpdiscovery.orgnih.gov.

Following initial HTS campaigns, "-omics" technologies (e.g., proteomics, metabolomics) can be used to elucidate the mechanism of action of active compounds. By analyzing changes in protein expression or metabolite levels in cells treated with a derivative of this compound, researchers can identify the specific cellular pathways and biological targets being modulated. This integrated approach of HTS and systems biology is a powerful strategy for discovering the full therapeutic potential of this chemical scaffold.

Q & A

Q. What strategies resolve contradictions in spectral data interpretation for dihydrobenzodioxepine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.